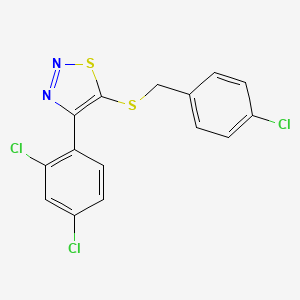

4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

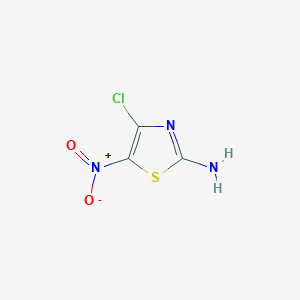

The compound is a sulfur-containing organic compound with multiple aromatic rings (benzyl and phenyl groups) and a thiadiazole group. The presence of chlorine atoms indicates that it’s a type of organochlorine compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a thiadiazole group. The chlorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors like the position of the chlorine atoms and the nature of the thiadiazole group. Organochlorine compounds are often involved in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of the chlorine atoms, and the thiadiazole group. For example, the compound might have a relatively high molecular weight due to the presence of multiple aromatic rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

Research into thiadiazole derivatives, closely related to the specified compound, has demonstrated their potential in antiviral applications. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed certain compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010).

Synthesis and Structure Analysis

The formation and structural analysis of benzimidazo[1,2-c][1,2,3]thiadiazoles indicate the versatility of thiadiazole compounds in generating novel ring systems with potential for various chemical applications (Tumkevičius et al., 2003).

Electronic Structure and Interface Properties for Solar Cells

Studies on the electronic structure and interface properties of thiadiazole derivatives, similar in structure to the mentioned compound, highlight their significance in the development of organic solar cells. The interaction between the sulfur of benzothiadiazole and gold was specifically noted, which could impact the interface properties in devices (Hintz et al., 2010).

Corrosion Inhibition

The investigation into thiadiazole derivatives for corrosion inhibition of metals demonstrates their protective qualities. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict corrosion inhibition performances, showcasing the utility of these compounds in material science (Kaya et al., 2016).

Quantum Chemical and Molecular Dynamics Simulation Studies

Further studies employing quantum chemical and molecular dynamics simulations on thiadiazole derivatives for corrosion inhibition underscore the methodological approaches to understanding and enhancing the efficacy of such compounds in practical applications (Kaya et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-4-(2,4-dichlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-14(19-20-22-15)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPSBXIKNCWFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)